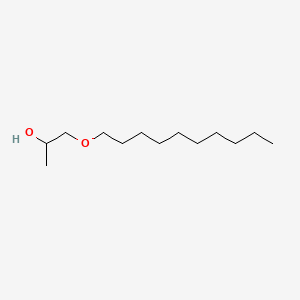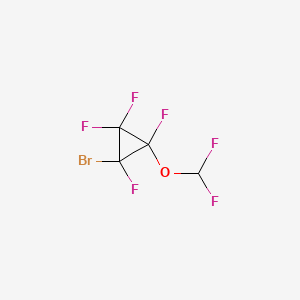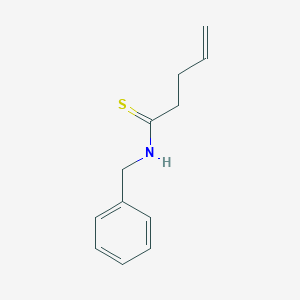![molecular formula C11H8Cl3F3O B14624368 2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane CAS No. 58993-26-3](/img/structure/B14624368.png)
2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a trichloroethyl group and a trifluoromethyl-substituted phenyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of 2-(2,2,2-trichloroethyl)-2-[3-(trifluoromethyl)phenyl]ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The trichloroethyl and trifluoromethyl groups may enhance the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trichloroethyl)-2-phenyl oxirane
- 2-(2,2,2-Trichloroethyl)-2-[4-(trifluoromethyl)phenyl]oxirane
- 2-(2,2,2-Trichloroethyl)-2-[3-(difluoromethyl)phenyl]oxirane
Uniqueness
2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane is unique due to the presence of both trichloroethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
CAS No. |
58993-26-3 |
|---|---|
Molecular Formula |
C11H8Cl3F3O |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
2-(2,2,2-trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C11H8Cl3F3O/c12-10(13,14)5-9(6-18-9)7-2-1-3-8(4-7)11(15,16)17/h1-4H,5-6H2 |
InChI Key |
MFRAFWAAWZIMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
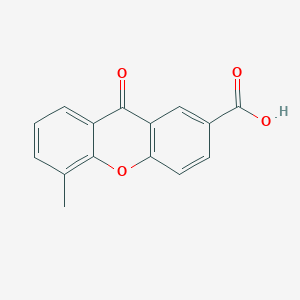

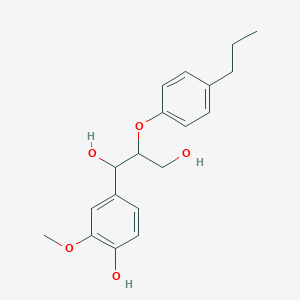
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
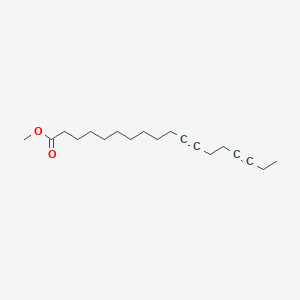
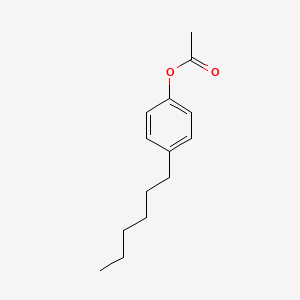
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
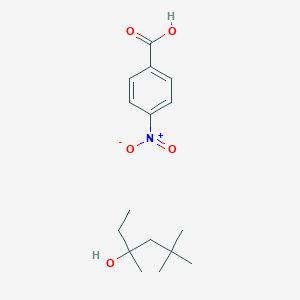
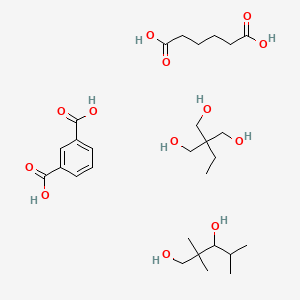
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
